![molecular formula C16H20O3 B1613425 cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-68-2](/img/structure/B1613425.png)
cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is an organic chemical compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a CAS Number of 733742-68-2 .
Molecular Structure Analysis
The linear formula of this compound is C16H20O3 . The IUPAC name is (1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.33 .Scientific Research Applications
Analytical Detection and Quantification
Monitoring of Pyrethroid Metabolites : One study developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This method involved solid-phase extraction followed by gas chromatography-tandem mass spectrometry, indicating its potential utility in monitoring environmental or occupational exposure to similar compounds (Arrebola et al., 1999).
Microextraction Techniques : Another study introduced a fast and eco-friendly analytical method using microextraction by packed sorbent coupled to large volume injection-gas chromatography-mass spectrometry. This method was developed for the determination of pyrethroid metabolites in human urine, showcasing the technique's applicability to similar chemical analyses (Klimowska & Wielgomas, 2018).
Photochemistry and Synthesis
Photochemistry of Cyclohexane Derivatives : Research on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids revealed their conversion to various products upon photolysis, offering insights into the photochemical behavior of cyclohexane derivatives, which could relate to the synthesis and reactivity of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Brown, 1964).
Silicon-Containing Heterocyclic Compounds : A study on the synthesis and oxidation of silicon-containing cyclohexane derivatives highlighted the reactivity of these compounds with peroxides. This research might offer parallels in understanding the reactivity and potential modifications of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in the presence of various reagents (Tamao & Kumada, 1971).
properties
IUPAC Name |
(1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDXKWXAVCEDNQ-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641355 | |
Record name | (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
733742-68-2 | |
Record name | (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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